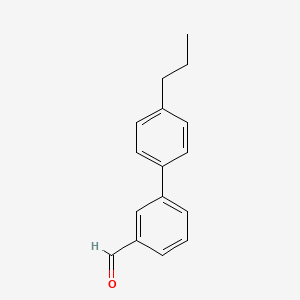
3-(4-Propylphenyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Propylphenyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a benzene ring, which is further substituted with a propyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-propylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the oxidation of 3-(4-Propylphenyl)toluene using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction is usually carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Propylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 3-(4-Propylphenyl)benzoic acid.
Reduction: 3-(4-Propylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction.
Aplicaciones Científicas De Investigación
3-(4-Propylphenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavoring agents, and as a precursor for the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Propylphenyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound with a simpler structure, lacking the propyl group.
4-Propylbenzaldehyde: Similar structure but with the propyl group directly attached to the benzene ring without the additional benzene ring.
Uniqueness
3-(4-Propylphenyl)benzaldehyde is unique due to the presence of both the propyl group and the additional benzene ring, which can influence its chemical reactivity and physical properties. This structural complexity can lead to distinct interactions with biological targets and different applications compared to simpler aldehydes.
Propiedades
Fórmula molecular |
C16H16O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
3-(4-propylphenyl)benzaldehyde |
InChI |
InChI=1S/C16H16O/c1-2-4-13-7-9-15(10-8-13)16-6-3-5-14(11-16)12-17/h3,5-12H,2,4H2,1H3 |
Clave InChI |
KCBAXUJWKGKCTG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


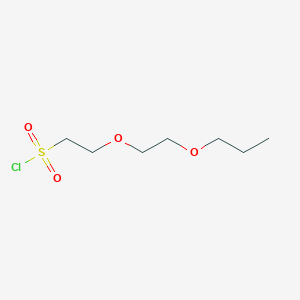

![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
aminehydrochloride](/img/structure/B13621268.png)
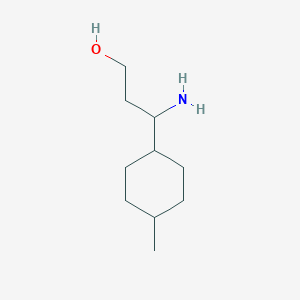
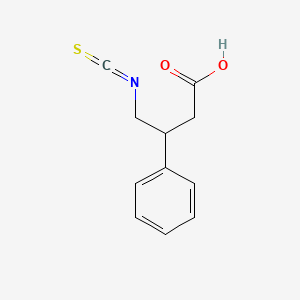
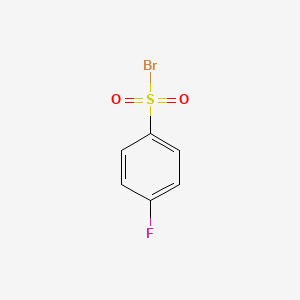
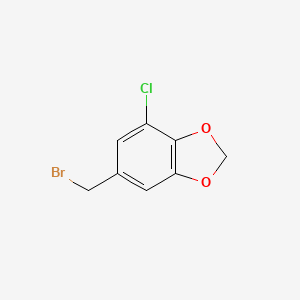
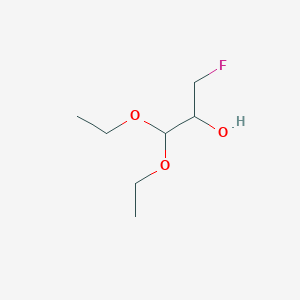
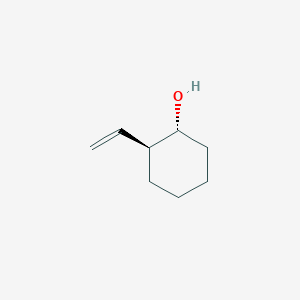
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid](/img/structure/B13621293.png)
![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B13621299.png)
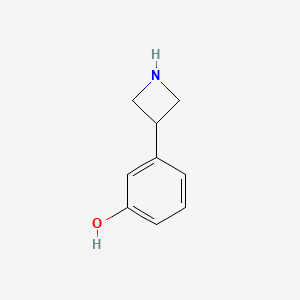
![2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13621311.png)
